molecular formula C13H11BrO B041739 4-Bromobenzhydrol CAS No. 29334-16-5

4-Bromobenzhydrol

Cat. No. B041739
CAS RN: 29334-16-5
M. Wt: 263.13 g/mol
InChI Key: WTIWDBNPPSHSCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

4-Bromobenzhydrol and its derivatives can be synthesized through several methods. A notable example involves the condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde, resulting in novel hydrazone Schiff base compounds (Arunagiri et al., 2018). Another method includes the synthesis of highly functionalized 4-bromo-1,2-dihydroisoquinolines from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles, indicating the versatility of 4-bromobenzhydrol in complex organic syntheses (He et al., 2016).

Molecular Structure Analysis

The molecular structure of 4-Bromobenzhydrol derivatives has been extensively analyzed through X-ray crystallography and spectroscopy. Studies reveal that these compounds crystallize in specific systems and are stabilized by various intramolecular and intermolecular interactions, including hydrogen bonds and π-π interactions (Arunagiri et al., 2018). These structural analyses contribute to a deeper understanding of the compound's reactivity and potential applications.

Chemical Reactions and Properties

4-Bromobenzhydrol undergoes a range of chemical reactions, forming various derivatives with distinct properties. For instance, its derivatives have been evaluated for antibacterial activity, demonstrating the compound's utility in medicinal chemistry (Chantrapromma et al., 2015). Additionally, the formation of bromonium ylides indicates its potential in synthetic organic chemistry for constructing complex molecular architectures (He et al., 2016).

Scientific Research Applications

  • 4-bromo-2-fluoromethoxybenzene (BFMB) is used as a bifunctional electrolyte additive in lithium-ion batteries, offering overcharge protection and fire retardancy (Zhang Qian-y, 2014).

  • 4-bromoanisole serves as a processing additive in organic photovoltaic devices to control phase separation and purity (Xueliang Liu et al., 2012).

  • Derivatives of 4-Bromobenzohydrzide show promising inhibitory activities against the α-amylase enzyme, indicating potential pharmaceutical applications (Momin Khan et al., 2022).

  • 1-Bromo-2,4-dinitrobenzene is used as an intermediate in the production of medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials (Jiaming Xuan et al., 2010).

  • Bromoxynil, a halogenated aromatic nitrile herbicide, is degraded to 4cyanophenol under various anaerobic conditions, eventually breaking down to carbon dioxide (V. Knight et al., 2003).

  • The synthesis of hydrocarbons using phenyllithium and bromobenzene leads to the formation of diradicals, indicating a potential pathway in organic synthesis (G. Wittig, 1980).

  • McMurry coupling of 4-bromoacetophenone produces 2,3-bis(4-bromophenyl)-2-butenes, a chemical reaction significant in organic synthesis (R. Daik et al., 1998).

  • 4'-O-(4-methoxybenzyl)adenosine is used in the synthesis of oligoribonucleotides via a phosphotriester approach, indicating its role in bioorganic chemistry (Hiroshi Takaku & Kazuo Kamaike, 1982).

  • Novel hydrazone Schiff base compounds synthesized from 4-bromobenzoic hydrazide have been analyzed for their structural and electronic properties (C. Arunagiri et al., 2018).

  • 4-bromo-3,5-di(methoxy)benzoic acid's crystal structure, with its dimeric units and weak H-bonding interactions, demonstrates its significance in crystallography and material science (Pablo A. Raffo et al., 2016).

Safety And Hazards

4-Bromobenzhydrol is a poison by intravenous route . When heated to decomposition, it emits acrid smoke and irritating vapors . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(4-bromophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTIWDBNPPSHSCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001305142
Record name 4-Bromo-α-phenylbenzenemethanol
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Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobenzhydrol

CAS RN

29334-16-5
Record name 4-Bromo-α-phenylbenzenemethanol
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Record name p-Bromobenzhydryl alcohol
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Record name 4-Bromobenzhydrol
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Record name 4-Bromo-α-phenylbenzenemethanol
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Record name p-bromobenzhydryl alcohol
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Synthesis routes and methods I

Procedure details

To a solution of p-bromobenzaldehyde 10 (4 g, 21.6 mmol) in THF (20 mL) was added phenyl magnesium bromide (22.7 mL, 22.7 mmol) and the reaction mixture was stirred at room temperature for 30 minutes, quenched with water and partially concentrated under vacuum. The crude material was dissolved in ethyl acetate and washed with water. The organic layer was separated, dried over Na2SO4, filtered and concentrated. The residue was purified via prep-HPLC (ISCO) in silica gel column with a gradient of ethyl acetate (5-45%) in hexanes to afford title compound 11 as a colorless oil (3.7 g, 65%). 1H NMR (DMSO-d6) δ (ppm): 7.49-7.45 (m, 2H), 7.36-7.17 (m, 7H), 5.98 (d, J=4.1 Hz, 1H), 5.68 (d, J=3.9 Hz, 1H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
22.7 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
65%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of (4-bromophenyl)(phenyl)methanone (200 g, 0.766 mole) in THF (600 mL) and methanol (400 mL) was added in portions pulverized sodium borohydride (29 g, 0.766 mole) while maintaining the internal temperature between 3° C. and 10° C. After stirring for an additional 15 minutes, acetone (125 mL) was added and the mixture stirred for a subsequent 10 minutes. The solution was concentrated and the residue partitioned between water (250 mL) and ethyl acetate (1.0 L). The organic layer was separated, dried (Na2SO4), filtered and concentrated. The residue was pumped on by high vacuum for 18 hours to give the title compound as an oil.
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromobenzhydrol
Reactant of Route 2
Reactant of Route 2
4-Bromobenzhydrol
Reactant of Route 3
Reactant of Route 3
4-Bromobenzhydrol
Reactant of Route 4
Reactant of Route 4
4-Bromobenzhydrol
Reactant of Route 5
Reactant of Route 5
4-Bromobenzhydrol
Reactant of Route 6
Reactant of Route 6
4-Bromobenzhydrol

Citations

For This Compound
36
Citations
KG Rutherford, OA Mamer - The Journal of Organic Chemistry, 1966 - ACS Publications
… With the exception of 4-nitro 4 '-Z-butylbenzophenone, 4-nitro-4 '-bromobenzhydrol, and 4-nitro-4 '-Z-butylbenzhydrol, all ketones … 4-Nitro-4 '-bromobenzhydrol.—This compound was …
Number of citations: 2 pubs.acs.org
S Agarwal, S Horst, M Bognitzki - Macromolecular Materials and …, 2006 - Wiley Online Library
… In a three-necked flask fitted with a reflux condenser and an internal thermometer, 4-bromobenzhydrol was mixed with 500 ml of acetic acid, 113 g (445 mmol) of iodine and 226 ml of 50 …
Number of citations: 94 onlinelibrary.wiley.com
F Zhou, CJ Li - Nature Communications, 2014 - nature.com
… The tube was then sealed and the reaction mixture was stirred at room temperature for 12 h until the 4-bromobenzhydrol had been completely consumed as judged by thin-layer …
Number of citations: 80 www.nature.com
FA Daniher, BE Hackley Jr, AB Ash - The Journal of Organic …, 1966 - ACS Publications
… With the exception of 4-nitro 4 '-Z-butylbenzophenone, 4-nitro-4 '-bromobenzhydrol, and 4-nitro-4 '-Z-butylbenzhydrol, all ketones … 4-Nitro-4 '-bromobenzhydrol.—This compound was …
Number of citations: 10 pubs.acs.org
PE Gordon, AJ Fry - Tetrahedron Letters, 2001 - Elsevier
… However, sampling of a 1:1 mixture of 4-methyl- and 4-bromobenzhydrol over a period of time showed that the two substances were reduced at about the same rate. The tertiary …
Number of citations: 67 www.sciencedirect.com
K Bijudas, P Bashpa - Journal of Advanced Scientific Research, 2020 - sciensage.info
… Benzhydrol, 4-methoxybenzhydrol, 4-hydroxybenz hydrol, 4-chlorobenzhydrol and 4-bromobenzhydrol (Sisco Research Laboratories Pvt. Ltd., Mumbai) were used as such. The phase …
Number of citations: 4 www.sciensage.info
PE Gordon, AJ Fry, LD Hicks - Arkivoc, 2005 - arkat-usa.org
… A 1:1 mixture of 4-bromobenzhydrol and 4-methylbenzhydrol was examined after 2 hr at 40C. About 5% more 4-methyldiphenylmethane had been produced than 4-…
Number of citations: 14 www.arkat-usa.org
F M'Halla, J Pinson, JM Saveant - Journal of Electroanalytical Chemistry …, 1978 - Elsevier
… , for high water contents, the initial anion radical tends to be protonated at the carbonyl instead of cleaving off a bromide anion yielding, through a further reduction, 4-bromobenzhydrol. …
Number of citations: 83 www.sciencedirect.com
D Cohen-Karni, M Kovaliov, T Ramelot… - Polymer …, 2017 - pubs.rsc.org
Aqueous initiators for continuous activator regeneration atom transfer radical polymerization (ICAR ATRP) was applied to graft well defined acrylamide, N,N-dimethylacrylamide and N-…
Number of citations: 22 pubs.rsc.org
MS Sell, MV Hanson, RD Rieke - Synthetic communications, 1994 - Taylor & Francis
Reaction of dihalobenzenes and 2, 5-dibromothiophene with Rieke magnesium, Rieke zinc, and Rieke calcium at low temperature affords a mono-organometallic intermediate which …
Number of citations: 25 www.tandfonline.com

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